molecular formula C15H15N3O5S B4482630 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B4482630
M. Wt: 349.4 g/mol
InChI Key: HIOYXTHYIVUFNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide” is a synthetic organic compound that features a unique combination of a dioxido-dihydrothiophene ring and a hydroxy-oxoquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the dioxido-dihydrothiophene ring: This can be achieved through the oxidation of a thiophene derivative.

    Synthesis of the hydroxy-oxoquinazoline moiety: This involves the cyclization of an appropriate precursor, such as an anthranilic acid derivative, under acidic or basic conditions.

    Coupling of the two moieties: The final step involves the coupling of the dioxido-dihydrothiophene ring with the hydroxy-oxoquinazoline moiety through an amide bond formation, typically using reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo further oxidation, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the oxo groups, potentially converting them to hydroxyl groups.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s unique structure may make it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.

    Biological Probes: It could be used as a probe to study biological pathways involving thiophene or quinazoline derivatives.

Industry

    Polymer Science: Potential use in the synthesis of novel polymers with unique electronic or mechanical properties.

    Agriculture: Possible applications as a pesticide or herbicide, pending further research.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The dioxido-dihydrothiophene ring could interact with sulfur-containing enzymes, while the hydroxy-oxoquinazoline moiety might interact with nucleotide-binding sites.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxamide.

    Quinazoline Derivatives: Compounds like 4-aminoquinazoline.

Uniqueness

The combination of the dioxido-dihydrothiophene ring and the hydroxy-oxoquinazoline moiety is unique, potentially offering a distinct set of chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c19-13(16-10-6-8-24(22,23)9-10)5-7-18-14(20)11-3-1-2-4-12(11)17-15(18)21/h1-4,6,8,10H,5,7,9H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOYXTHYIVUFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 3
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 4
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.